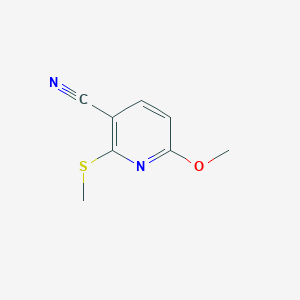![molecular formula C8H11ClN2O B13472578 {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors involved in disease pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, triethylsilane, and acetonitrile. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different biological activities and properties .
科学研究应用
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.
作用机制
The mechanism of action of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and progression .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine .
Uniqueness
What sets {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride apart from these similar compounds is its specific substitution pattern and its potent inhibitory activity against FGFRs. This unique activity profile makes it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-5-7-4-6-2-1-3-9-8(6)10-7;/h1-3,7,11H,4-5H2,(H,9,10);1H |
InChI 键 |
BDFPKNHYZOSNPJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C1C=CC=N2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
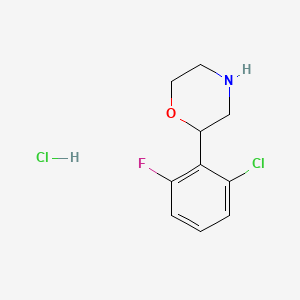

![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
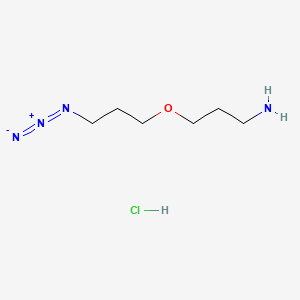
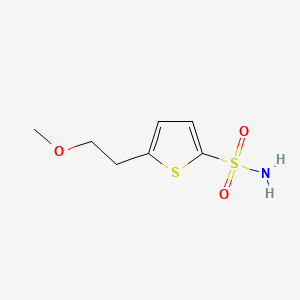
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)

![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)

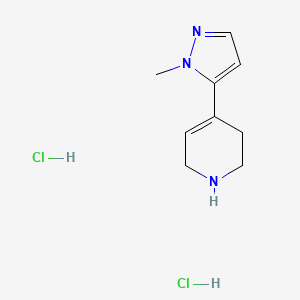
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
